molecular formula C6H9NO4 B14809395 2-[(3-Carboxy-1-oxo-2-propenyl)amino]-ethanol

2-[(3-Carboxy-1-oxo-2-propenyl)amino]-ethanol

Cat. No.: B14809395
M. Wt: 159.14 g/mol
InChI Key: YWZDWRATWVGEFU-UHFFFAOYSA-N
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Description

(Z)-4-((2-Hydroxyethyl)amino)-4-oxobut-2-enoic acid is an organic compound with a unique structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((2-Hydroxyethyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of maleic anhydride with ethanolamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include a solvent such as water or ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((2-Hydroxyethyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((2-Hydroxyethyl)amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, (Z)-4-((2-Hydroxyethyl)amino)-4-oxobut-2-enoic acid is explored for its potential therapeutic applications. Its interactions with enzymes and receptors are of particular interest for developing new treatments for various diseases.

Industry

In industrial applications, this compound is used in the production of polymers and other materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-4-((2-Hydroxyethyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The pathways involved may include metabolic pathways and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-((2-Hydroxyethyl)amino)-4-oxobut-2-enoic acid: shares similarities with other amino acids and carboxylic acids.

    2-((2-Hydroxyethyl)amino)acetic acid: Similar structure but lacks the double bond present in (Z)-4-((2-Hydroxyethyl)amino)-4-oxobut-2-enoic acid.

    4-Aminobutyric acid: Similar amino and carboxylic acid groups but different overall structure.

Uniqueness

The uniqueness of (Z)-4-((2-Hydroxyethyl)amino)-4-oxobut-2-enoic acid lies in its specific structure, which includes a double bond and both amino and carboxylic acid functional groups. This combination allows for unique reactivity and interactions, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(2-hydroxyethylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-4-3-7-5(9)1-2-6(10)11/h1-2,8H,3-4H2,(H,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZDWRATWVGEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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